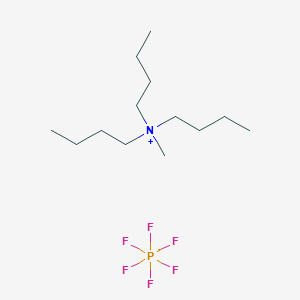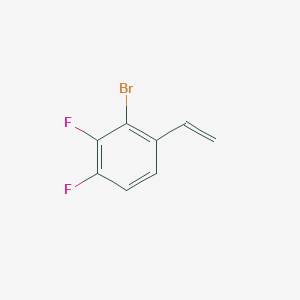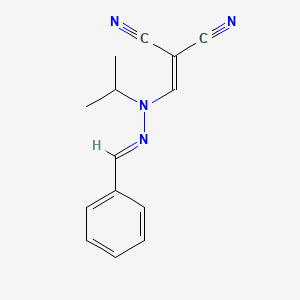
2-((2-Benzylidene-1-isopropylhydrazinyl)methylene)malononitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-Benzylidene-1-isopropylhydrazinyl)methylene)malononitrile is an organic compound with the molecular formula C14H14N4 and a molecular weight of 238.29 g/mol . This compound is known for its unique structure, which includes a benzylidene group, an isopropylhydrazinyl group, and a malononitrile moiety. It has various applications in scientific research, particularly in the fields of chemistry and biology.
Méthodes De Préparation
The synthesis of 2-((2-Benzylidene-1-isopropylhydrazinyl)methylene)malononitrile typically involves the condensation of benzaldehyde with malononitrile in the presence of a suitable catalyst . The reaction is carried out under controlled conditions to ensure high yield and purity of the product. Industrial production methods may involve the use of advanced catalytic systems and optimized reaction parameters to achieve large-scale synthesis.
Analyse Des Réactions Chimiques
2-((2-Benzylidene-1-isopropylhydrazinyl)methylene)malononitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts
Applications De Recherche Scientifique
2-((2-Benzylidene-1-isopropylhydrazinyl)methylene)malononitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-((2-Benzylidene-1-isopropylhydrazinyl)methylene)malononitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the modulation of enzyme activity, interaction with cellular receptors, or alteration of cellular signaling pathways . Detailed studies are required to fully elucidate the molecular mechanisms involved.
Comparaison Avec Des Composés Similaires
2-((2-Benzylidene-1-isopropylhydrazinyl)methylene)malononitrile can be compared with similar compounds such as:
- 2-((2-Benzylidene-1-methylhydrazinyl)methylene)malononitrile
- 2-((2-Benzylidene-1-ethylhydrazinyl)methylene)malononitrile
- 2-((2-Benzylidene-1-propylhydrazinyl)methylene)malononitrile These compounds share structural similarities but differ in the substituents attached to the hydrazinyl group . The uniqueness of this compound lies in its specific isopropyl group, which may confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C14H14N4 |
|---|---|
Poids moléculaire |
238.29 g/mol |
Nom IUPAC |
2-[[[(E)-benzylideneamino]-propan-2-ylamino]methylidene]propanedinitrile |
InChI |
InChI=1S/C14H14N4/c1-12(2)18(11-14(8-15)9-16)17-10-13-6-4-3-5-7-13/h3-7,10-12H,1-2H3/b17-10+ |
Clé InChI |
NNFRECPXCDWHEX-LICLKQGHSA-N |
SMILES isomérique |
CC(C)N(C=C(C#N)C#N)/N=C/C1=CC=CC=C1 |
SMILES canonique |
CC(C)N(C=C(C#N)C#N)N=CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12869527.png)
![2-Hydroxy-2-(2-methoxybenzo[d]oxazol-4-yl)acetic acid](/img/structure/B12869534.png)
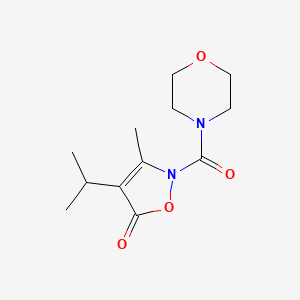
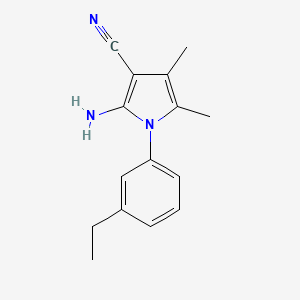
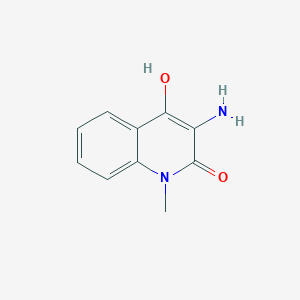
![Platinum, (1,2-cyclopentanediamine-N,N')[ethanedioato(2-)-O,O']-(1S-trans)](/img/structure/B12869561.png)

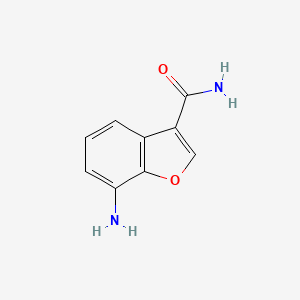

![3-(1-methylpiperidin-3-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole](/img/structure/B12869585.png)

